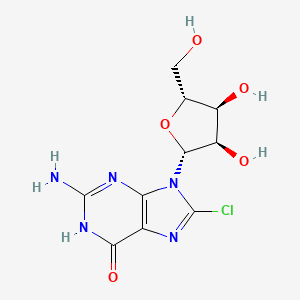

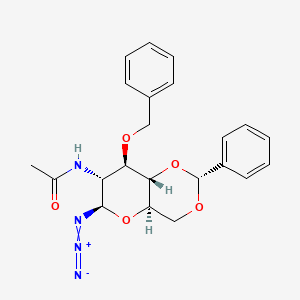

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

Overview

Description

“2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide” is a highly intricate chemical compound. It is frequently employed to examine the multifaceted nature of carbohydrates from a biological and chemical standpoint . This compound has garnered significant interest in studying bacterial infections due to its antimicrobial capabilities .

Synthesis Analysis

This compound plays a pivotal role as a chemical reagent in the synthesis of glycoconjugates due to its remarkable reactivity and selectivity . The reaction of benzyl 2-amino-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (HL) with the metal salts Cu (ClO (4)) (2)6 H (2)O and Ni (NO (3)) (2)6 H (2)O affords via self-assembly a tetranuclear mu (4)-hydroxido bridged copper (II) complex .Molecular Structure Analysis

The molecular formula of this compound is C29H32N4O5 . The SMILES string isCC(=O)N[C@H]1C@@HC@@H[C@@H]1OCc4ccccc4)N=[N+]=[N-] . Chemical Reactions Analysis

This compound is known for its remarkable reactivity and selectivity, making it a pivotal chemical reagent in the synthesis of glycoconjugates .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has an optical activity of [α]/D 5.0±0.5°, c = 1 in chloroform . The compound should be stored at temperatures below 0°C .Scientific Research Applications

- Field : Biochemistry

- Application : This compound may be utilized in the synthesis of glycopeptides and glycoproteins .

- Results : The synthesized glycopeptides and glycoproteins bear immense therapeutic potential for the treatment of diverse ailments such as HIV and cancer .

- Field : Pharmaceutical Research

- Application : This compound serves as a precursor in the research and development of glycosidic drugs .

- Results : The outcomes of this research could potentially lead to the development of new therapeutic drugs .

- Field : Microbiology

- Application : This compound has garnered significant interest in studying bacterial infections .

- Methods : It’s used in laboratory experiments to study its antimicrobial capabilities against diverse bacterial strains .

- Results : The compound holds immense promise for targeting and inhibiting diverse bacterial strains .

Synthesis of Glycopeptides and Glycoproteins

Research and Development of Glycosidic Drugs

Study of Bacterial Infections

- Field : Organic Chemistry

- Application : This compound can be used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

- Methods : The specific methods and technical details are not provided in the source, but click chemistry typically involves reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .

- Results : The outcomes of this research could potentially lead to the development of new chemical compounds with various applications .

- Field : Biochemistry

- Application : This compound can be used in the synthesis of complex carbohydrates .

- Methods : The compound is used in the synthesis of new carbohydrate compounds, although the specific methods and technical details are not provided in the source .

- Results : The outcomes of this research could potentially lead to the development of new therapeutic drugs or the study of carbohydrate-protein interactions .

Click Chemistry

Synthesis of Complex Carbohydrates

- Click Chemistry

- Field : Organic Chemistry

- Application : This compound can be used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

- Methods : The specific methods and technical details are not provided in the source, but click chemistry typically involves reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .

- Results : The outcomes of this research could potentially lead to the development of new chemical compounds with various applications .

Future Directions

The compound is frequently employed to examine the multifaceted nature of carbohydrates from a biological and chemical standpoint . Its antimicrobial capabilities hold immense promise for targeting and inhibiting diverse bacterial strains . Therefore, it could play a significant role in the development of new antimicrobial agents in the future.

properties

IUPAC Name |

N-[(2R,4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c1-14(27)24-18-20(28-12-15-8-4-2-5-9-15)19-17(30-21(18)25-26-23)13-29-22(31-19)16-10-6-3-7-11-16/h2-11,17-22H,12-13H2,1H3,(H,24,27)/t17-,18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNJPKGJMMREOM-CGXUPHRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659736 | |

| Record name | N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |

CAS RN |

80887-27-0 | |

| Record name | N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531941.png)

![4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1531949.png)

![methyl({[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531959.png)

![1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-iodophenyl)-](/img/structure/B1531960.png)